Lipophilicity (LogP) and Membrane Permeability Differentiation
2-Benzamido-N-butylbenzamide exhibits a calculated LogP of 4.43, significantly exceeding the XLogP3 of 2.10 for the simpler analog N-butylbenzamide [1]. This 2.33 log unit increase corresponds to a predicted >200-fold greater partitioning into lipid phases, potentially enhancing membrane permeability and blood-brain barrier penetration in biological contexts [1]. The higher LogP is attributable to the additional aromatic benzamido substituent, which increases hydrophobic surface area and reduces aqueous solubility relative to mono-alkylated benzamides .
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.43 |
| Comparator Or Baseline | N-Butylbenzamide, XLogP3 = 2.10 |
| Quantified Difference | 2.33 log units (ca. 213-fold increase in lipid partitioning) |
| Conditions | Computed values from ChemSrc and PubChem databases using standardized algorithms |
Why This Matters
Enhanced lipophilicity can improve cellular uptake and bioavailability in drug discovery, making 2-benzamido-N-butylbenzamide a preferred scaffold when increased membrane permeability is required.
- [1] PubChem. (2025). N-Butylbenzamide. PubChem Compound Summary, CID 76024. View Source
